molecular formula C8H8BrClO4S2 B13158797 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride

4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride

Cat. No.: B13158797
M. Wt: 347.6 g/mol
InChI Key: VXPRKASHJDDIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride is a chemical compound with the following properties:

    CAS Number: 1354954-42-9

    Molecular Formula: C₈H₈BrClO₄S₂

    Molecular Weight: 347.63 g/mol

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves introducing a bromine atom and sulfonyl chloride group onto a benzene ring. Specific methods include:

    Bromination: Bromination of 3-(ethanesulfonyl)benzenesulfonyl chloride using bromine or a brominating agent.

    Sulfonylation: Sulfonation of 4-bromobenzenesulfonyl chloride with ethanesulfonyl chloride.

Reaction Conditions::

    Bromination: Typically carried out in an organic solvent (e.g., chloroform, dichloromethane) with bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Sulfonylation: Reaction with ethanesulfonyl chloride in the presence of a Lewis acid catalyst (such as AlCl₃) at low temperatures.

Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization ensures high yield and purity.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the sulfonyl chloride group.

    Reduction Reactions: Reduction of the sulfonyl chloride to the corresponding sulfonamide or sulfone.

    Oxidation Reactions: Oxidation of the bromine atom to form other functional groups.

Common Reagents and Conditions::

    Nucleophilic Substitution: Amines, thiols, or other nucleophiles in the presence of a base (e.g., pyridine).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Major Products::
  • Nucleophilic substitution: Formation of sulfonamides or sulfones.
  • Reduction: Formation of the corresponding sulfonamide.
  • Oxidation: Formation of other functional groups.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As a potential drug candidate due to its sulfonyl chloride moiety.

    Organic Synthesis: Building block for more complex molecules.

    Materials Science: Used in the preparation of functionalized materials.

Mechanism of Action

The exact mechanism of action depends on the specific application. It may involve:

    Covalent Modification: Reacting with biological molecules (e.g., proteins) via nucleophilic attack.

    Enzyme Inhibition: Interfering with enzyme activity.

Comparison with Similar Compounds

While 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride is unique due to its specific combination of functional groups, similar compounds include:

Properties

Molecular Formula

C8H8BrClO4S2

Molecular Weight

347.6 g/mol

IUPAC Name

4-bromo-3-ethylsulfonylbenzenesulfonyl chloride

InChI

InChI=1S/C8H8BrClO4S2/c1-2-15(11,12)8-5-6(16(10,13)14)3-4-7(8)9/h3-5H,2H2,1H3

InChI Key

VXPRKASHJDDIBO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.